molecular formula C10H14N2O5 B1591018 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol CAS No. 80062-31-3

3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Cat. No.: B1591018
CAS No.: 80062-31-3
M. Wt: 242.23 g/mol
InChI Key: CDRHDQOGKXFJSA-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

The systematic identification and structural characterization of this compound reveals a complex organic molecule with multiple functional groups that contribute to its unique chemical properties and applications. The compound's molecular architecture consists of a propane-1,2-diol backbone linked through an ether bond to a substituted aniline moiety, creating a structure that combines hydrophilic and aromatic characteristics. This structural arrangement facilitates specific interactions that make the compound particularly suitable for specialized applications in cosmetic formulations, particularly those involving color chemistry and hair treatment products.

The compound's chemical identity has been thoroughly established through multiple analytical techniques and confirmed across various international chemical databases. The molecular formula C10H14N2O5 indicates the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 242.23 grams per mole. The structural complexity arises from the presence of multiple functional groups including hydroxyl groups, an ether linkage, a methylamino substituent, and a nitro group, each contributing distinct chemical characteristics to the overall molecular behavior.

Properties

IUPAC Name

3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-11-9-4-8(17-6-7(14)5-13)2-3-10(9)12(15)16/h2-4,7,11,13-14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRHDQOGKXFJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)OCC(CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868556
Record name 2-Nitro-5-glyceryl methylaniline
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80062-31-3
Record name 2-Nitro-5-glyceryl methylaniline
Source CAS Common Chemistry
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Record name 3-(3-(Methylamino)-4-nitrophenoxy)-1,2-propanediol
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Record name 2-Nitro-5-glyceryl methylaniline
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Record name 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol
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Record name 2-NITRO-5-GLYCERYL METHYLANILINE
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Preparation Methods

Amination of Glycerin Chlorohydrin to Obtain 3-Methylamino-1,2-propanediol Intermediate

  • A key intermediate for the target compound is 3-methylamino-1,2-propanediol , synthesized via amination of glycerin chlorohydrin.
  • The process involves reacting glycerin chlorohydrin with aqueous monomethylamine in the presence of catalysts such as sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO3).
  • The reaction proceeds in two temperature stages: initial heating at ~45-50°C followed by a second stage at 65°C under a slight positive pressure (~0.15 MPa).
  • Typical weight ratios for reactants are glycerin chlorohydrin : aqueous monomethylamine (40 wt%) : NaHCO3 : NaOH solution (40 wt%) = 1 : 1.97-2.3 : 0.38-0.48 : 0.33-0.41.
  • The reaction is conducted in a sealed reactor with stirring for about 1.5 hours before heating and maintaining the temperature for 1.5-2 hours for completion.
  • Post-reaction, monomethylamine and water are removed, solids filtered out, and the product purified by vacuum distillation at 130-160°C under reduced pressure (vacuum ≥ 0.099 MPa).
  • This method yields high-purity 3-methylamino-1,2-propanediol (>99.5% purity by GC) with reduced impurities, suitable for further synthesis steps.

Reaction Conditions and Catalysts

Step Reactants/Conditions Catalyst/Notes Temperature (°C) Pressure (MPa) Time
Amination of glycerin chlorohydrin Glycerin chlorohydrin, aqueous monomethylamine (40 wt%), NaHCO3, NaOH (40 wt%) NaOH, NaHCO3 as catalysts 45-50 (stage 1), then 65 (stage 2) 0.15 1.5 h stirring + 1.5-2 h reaction
Removal of volatiles and solids Post-reaction mixture Filtration, distillation under vacuum 130-160 Vacuum ≥ 0.099 Until purified
Coupling/etherification 3-(Methylamino)-4-nitrophenol derivative + 3-methylamino-1,2-propanediol Base or acid catalyst depending on method Variable (often 50-100) Atmospheric or inert atmosphere Variable (hours)

Purification Techniques

  • The amination product is purified by vacuum distillation to remove residual monomethylamine, water, and salts.
  • The distillation under reduced pressure prevents decomposition of the sensitive amino and nitro groups.
  • Solid impurities are removed by filtration after dilution with aliphatic alcohols (methanol or ethanol) if necessary.
  • Recycling of condensed water and unreacted monomethylamine improves process efficiency and reduces waste.

Comparative Analysis of Synthesis Routes

Synthesis Route Advantages Disadvantages Industrial Suitability
Glycerin chlorohydrin amination High purity product, scalable, efficient catalyst system Requires controlled pressure and temperature, multi-step purification Widely used industrially
Epichlorohydrin-based amination Alternative starting material, similar pathway Higher cost, similar complexity Used but less economical
Glycide or glyceraldehyde routes Alternative pathways Higher cost, lower purity, poor economic benefit Less favored industrially
Direct coupling with nitrophenol Potentially fewer steps Requires activated phenol, sensitive to conditions Needs optimization

Research Findings and Quality Indices

  • The product 3-methylamino-1,2-propanediol synthesized by the glycerin chlorohydrin process shows purity above 99.5% (GC analysis).
  • Impurity levels are significantly reduced compared to older methods, improving the quality for downstream synthesis of the target compound.
  • The process avoids excessive use of monomethylamine, reducing energy consumption and simplifying recovery.
  • The overall production cycle is shortened compared to traditional methods, enhancing industrial feasibility.

Summary Table of Key Preparation Parameters

Parameter Value/Range Notes
Glycerin chlorohydrin to monomethylamine ratio 1 : 1.97-2.3 (by weight) Optimized for conversion and purity
Catalyst loading (NaHCO3) 0.38-0.48 (weight ratio) Maintains pH and reaction efficiency
Catalyst loading (NaOH 40 wt%) 0.33-0.41 (weight ratio) Controls amination reaction
Reaction temperature stages 45-50°C (70 min), then 65°C (100 min) Two-stage heating optimizes yield
Reaction pressure 0.15 MPa Slight positive pressure improves kinetics
Purification distillation temp. 130-160°C Vacuum distillation to avoid degradation
Product purity (GC) >99.5% Meets pharmaceutical-grade standards

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Reduction: 3-[3-(Methylamino)-4-aminophenoxy]propane-1,2-diol.

    Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by:

  • Propane Backbone : Provides stability and solubility.
  • Hydroxyl Groups : Facilitate hydrogen bonding and reactivity in chemical reactions.
  • Nitrophenoxy Group : Imparts biological activity and potential for interaction with various targets.

Scientific Research Applications

  • Pharmaceuticals
    • Drug Development : 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol serves as a candidate for drug screening assays due to its ability to interact with biological targets. Its nitro group can be reduced to form reactive intermediates that may influence cellular processes.
    • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is necessary to elucidate its mechanisms of action .
  • Analytical Chemistry
    • Pollutant Detection : The compound's chemical properties allow for potential use in analytical methods aimed at detecting environmental pollutants. Its unique structure may enable selective binding to target analytes.
    • Cellular Activity Assessment : It can be applied topically to measure formazan levels in skin cells, indicating cellular metabolic activity.
  • Cosmetic Formulations
    • The compound is being explored for its utility in cosmetic products due to its potential skin benefits and ability to serve as a stabilizing agent in formulations .

Case Studies and Research Findings

  • Toxicological Assessments
    • Studies have evaluated the toxicological profile of the compound, indicating it may not be a strong skin sensitizer based on Local Lymph Node Assay results. Concentrations tested showed stimulation indices below 3, suggesting low sensitization potential .
    • In ocular irritation studies on rabbits, slight transient irritation was observed at high concentrations but was deemed non-significant overall .
  • Synthesis Methods
    • Common synthesis approaches include the reaction of 4-nitrophenol with methylamine followed by alkylation with propane derivatives. Various coupling agents can also facilitate the formation of the desired compound from simpler precursors.

Mechanism of Action

The mechanism of action of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and reactivity .

Biological Activity

3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol is a chemical compound with potential biological activities that have been explored in various studies. This article aims to provide a detailed overview of its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C10H14N2O5
  • Molar Mass : 242.23 g/mol
  • Density : 1.399 g/cm³ .

The compound is known to interact with various biological targets, primarily through its nitrophenol moiety, which can influence cellular signaling pathways. The methylamino group may enhance its solubility and bioavailability, potentially increasing its efficacy in biological systems.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Compounds with similar structures showed MIC values ranging from 0.0048 mg/mL against E. coli and C. albicans .
  • Mechanism : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

The antifungal potential of this compound has also been noted:

  • Compounds related to this structure have demonstrated effectiveness against Candida albicans, with MIC values indicating strong inhibitory action .
  • The presence of functional groups such as hydroxyl and nitro groups enhances antifungal activity by affecting the integrity of fungal cell membranes.

Case Studies

  • In Vitro Studies :
    • A study assessed the cytotoxicity of various derivatives on cancer cell lines using the MTS assay, revealing that certain modifications to the phenyl ring significantly increased cell viability inhibition .
    • Another research explored the effects of this compound on bacterial strains, demonstrating marked inhibition against both Gram-positive and Gram-negative bacteria.
  • Toxicological Assessments :
    • A toxicity evaluation involving animal models indicated that while high doses (2000 mg/kg) resulted in mortality due to severe systemic effects, lower doses were tolerated without significant adverse effects . This suggests a potential therapeutic window for further exploration.

Summary of Findings

Biological ActivityObserved EffectsReference
AntibacterialMIC values as low as 0.0048 mg/mL against E. coli
AntifungalEffective against C. albicans
CytotoxicitySignificant inhibition in cancer cell lines
ToxicityHigh doses lead to mortality; lower doses are tolerated

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

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